2-(2-Bromo-3-methylphenyl)ethan-1-ol
CAS No.: 248920-15-2
Cat. No.: VC8259034
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 248920-15-2 |
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Molecular Formula | C9H11BrO |
Molecular Weight | 215.09 g/mol |
IUPAC Name | 2-(2-bromo-3-methylphenyl)ethanol |
Standard InChI | InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,11H,5-6H2,1H3 |
Standard InChI Key | QRQATCDZCSIOKN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)CCO)Br |
Canonical SMILES | CC1=C(C(=CC=C1)CCO)Br |
Introduction
Chemical Properties and Structural Analysis
Basic Chemical Data
Structural Features
The compound consists of a benzene ring with:
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A bromine atom at position 2 (ortho to the ethanol side chain).
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A methyl group at position 3 (meta to bromine).
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A hydroxyl-bearing ethyl chain at position 1.
Comparative analysis with isomers (e.g., 2-(3-bromo-2-methylphenyl)ethanol ) reveals that substituent positioning significantly impacts polarity and reactivity. For example, the ortho-bromo substituent introduces steric hindrance, affecting reaction pathways in nucleophilic substitutions .
Synthesis and Industrial Production
Synthesis Routes
The primary synthesis method involves reduction of 2-bromo-3-methylbenzeneacetic acid methyl ester:
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Starting Material: Benzeneacetic acid, 2-bromo-3-methyl-, methyl ester (CAS 248920-15-2) .
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Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH) reduces the ester to the primary alcohol .
Alternative routes include:
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Grignard Reaction: Reaction of 2-bromo-3-methylbenzaldehyde with ethylene oxide .
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Bromination: Direct bromination of 3-methylphenethyl alcohol using (N-bromosuccinimide) .
Supplier | Purity | Price (1g) | Location |
---|---|---|---|
Alichem | 95% | $521.40 | China |
Chemenu | 95% | $549.00 | China |
Crysdot | 95+% | $581.00 | China |
Derivatives and Functionalization
Amino Derivatives
Amino-functionalized analogs are critical in medicinal chemistry:
These derivatives are synthesized via reductive amination or nucleophilic substitution .
Schiff Base Formation
The compound serves as a precursor for Schiff bases, such as (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol . These bases exhibit antimicrobial and catalytic properties .
Applications in Research
Organic Synthesis
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